Structural and Pharmacophoric Differentiation from the Unsubstituted Parent Compound
The defining structural feature of 1-(3-Hydroxycyclohexyl)-3-phenylurea is the hydroxyl substituent on the cyclohexyl ring. This directly distinguishes it from the closest commercially available analog, 1-cyclohexyl-3-phenylurea (CAS 886-59-9), which lacks this functional group . The introduction of a hydroxyl group fundamentally alters the compound's hydrogen-bonding capacity, with a donor count of 2 compared to 1, and an acceptor count of 2 compared to 1 for the non-hydroxylated analog . In related phenylcyclohexyl-urea sEH inhibitors, even minor substituent changes, like adding a methyl group, resulted in a 6-fold increase in inhibitory activity [1], demonstrating that this specific modification is a critical pharmacophoric element for potency optimization.
| Evidence Dimension | Hydrogen Bond Donor/Acceptor Count |
|---|---|
| Target Compound Data | H-Bond Donor: 2; H-Bond Acceptor: 2 |
| Comparator Or Baseline | 1-cyclohexyl-3-phenylurea (CAS 886-59-9): H-Bond Donor: 1; H-Bond Acceptor: 1 |
| Quantified Difference | Target compound has 1 additional H-bond donor and 1 additional H-bond acceptor |
| Conditions | Calculated from chemical structure (C13H18N2O2 vs C13H18N2O) |
Why This Matters
The additional hydrogen-bonding capacity provides a quantifiable vector for enhanced target binding, making the compound essential for SAR studies aiming to optimize potency and selectivity where a hydroxyl interaction is hypothesized.
- [1] Nakagawa Y, Wheelock CE, Morisseau C, Goodrow MH, Hammock BG, Hammock BD. 3-D QSAR analysis of inhibition of murine soluble epoxide hydrolase (MsEH) by benzoylureas, arylureas, and their analogues. Bioorg Med Chem. 2000 Nov;8(11):2663-73. View Source
